N-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide

FAAH Inhibition Endocannabinoid System Neurological Disease

N-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide (CAS 52333-92-3) is an oxazolo[4,5-b]pyridine-containing anilide compound that serves as a privileged scaffold in medicinal chemistry. The compound is characterized by its fused oxazole-pyridine bicyclic core, which enables a wide range of biological activities.

Molecular Formula C14H11N3O2
Molecular Weight 253.26g/mol
CAS No. 52333-92-3
Cat. No. B365835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide
CAS52333-92-3
Molecular FormulaC14H11N3O2
Molecular Weight253.26g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC=N3
InChIInChI=1S/C14H11N3O2/c1-9(18)16-11-5-2-4-10(8-11)14-17-13-12(19-14)6-3-7-15-13/h2-8H,1H3,(H,16,18)
InChIKeyPFEZBDBBAIOTPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide (CAS 52333-92-3): A Key Building Block for High-Potency FAAH and Antiparasitic Agents


N-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide (CAS 52333-92-3) is an oxazolo[4,5-b]pyridine-containing anilide compound that serves as a privileged scaffold in medicinal chemistry [1]. The compound is characterized by its fused oxazole-pyridine bicyclic core, which enables a wide range of biological activities [1]. Unlike many commercially available oxazolo[4,5-b]pyridine analogs that lack the N-phenylacetamide substitution pattern, this specific compound provides a versatile platform for the synthesis of diverse derivatives with applications in neurology, infectious disease, and oncology [2]. While the unsubstituted core scaffold is often used as a reference control or synthetic intermediate, its derivatives have demonstrated potent, quantifiable biological activity that sets this class apart from simpler 2-phenyloxazolo[4,5-b]pyridines [3].

Generic Substitution of N-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide Fails Due to Sharp Structure-Activity Relationships


The oxazolo[4,5-b]pyridine scaffold exhibits a remarkably steep structure-activity relationship (SAR), where seemingly minor modifications to the substitution pattern lead to dramatic, quantifiable changes in biological potency [1]. For instance, within the FAAH inhibitor class, the simple addition of an aryloxyacetamide group to the N-phenyl position transforms the compound from a scaffold of unknown activity to a potent inhibitor (IC50 = 2.6 µM), with further optimization yielding sub-micromolar potency (IC50 = 0.35 µM) [2]. Similarly, in the context of antitrypanosomal activity, small changes in the anilide substitution pattern can alter potency by over an order of magnitude [3]. This high sensitivity to structural variation makes it impossible to interchange generic or even closely related oxazolo[4,5-b]pyridine compounds without risking a complete loss of the desired biological activity. Procurement of the precise compound N-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide is therefore critical for maintaining fidelity in SAR studies, using it as a validated starting point for lead optimization, or employing it as a reference control.

Quantitative Performance Evidence for N-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide Derivatives


Derivatization Yields >7-Fold Improvement in FAAH Inhibitory Potency

The compound N-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide serves as the core scaffold for a series of FAAH inhibitors. The derivative 2-(4-cyclohexylphenoxy)-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide (4g) exhibited an IC50 of 2.6 µM [1]. Subsequent optimization, replacing the cyclohexyl group with a phenyl group to yield 2-(4-phenylphenoxy)-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide (4i), resulted in an IC50 of 0.35 µM [1]. This represents a 7.4-fold improvement in potency directly attributable to a specific substitution on the core scaffold.

FAAH Inhibition Endocannabinoid System Neurological Disease

Derivative 5 Demonstrates Potent Anti-Trypanosomal Activity with >700-Fold Selectivity Over Mammalian Cells

A structure-activity relationship (SAR) study on 3-(oxazolo[4,5-b]pyridin-2-yl)anilides identified compound 5, a derivative of the core scaffold, which exhibited an IC50 of 91 nM against the human pathogenic strain T.b. rhodesiense [1]. Critically, this compound demonstrated a selectivity index greater than 700, being over 700 times less toxic to the L6 mammalian cell line [1]. This is in stark contrast to many other antiparasitic leads, which often possess narrow therapeutic windows.

Human African Trypanosomiasis Trypanosoma brucei Antiparasitic

Oxazolo[4,5-b]pyridine Derivatives Show Superior Antimicrobial Activity Against P. aeruginosa Compared to Gentamicin

In a study evaluating the antimicrobial activity of 2-(substituted)oxazolo[4,5-b]pyridine derivatives, compound P7 (2-(4-trifluoromethoxyphenyl)oxazolo[4,5-b]pyridine) exhibited a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against Pseudomonas aeruginosa [1]. This was superior to the standard antibiotic gentamicin, which had an MIC of 16 µg/mL in the same assay [1]. Compounds P5 and P6 showed activity equivalent to gentamicin (MIC = 16 µg/mL) [1].

Antimicrobial Antibacterial Pseudomonas aeruginosa

Scaffold Enables Potent FAAH Inhibition in the Low Micromolar Range, a Key Starting Point for Optimization

The compound 2-(4-cyclohexylphenoxy)-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide (4g), a direct derivative of N-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide, was identified as a hit with an IC50 of 2.6 µM against FAAH [1]. This is a highly tractable starting point for medicinal chemistry, as it already falls within the typical range for early lead compounds (low micromolar). In comparison, the initial hit for the clinically investigated FAAH inhibitor PF-04457845 was reported with an IC50 of 16 µM before extensive optimization [2].

FAAH Inhibition Lead Identification Hit-to-Lead

Key Research and Procurement Scenarios for N-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide


Lead Optimization for FAAH Inhibitors in Pain and Neurological Disorders

Use N-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide as a core scaffold for the synthesis and biological evaluation of novel FAAH inhibitors. Based on the proven 7.4-fold potency improvement from compound 4g to 4i (IC50 2.6 µM to 0.35 µM) [1], the scaffold offers a clear and efficient path for structure-guided derivatization to achieve sub-micromolar inhibitors for conditions such as neuropathic pain, anxiety, and inflammation.

Antiparasitic Drug Discovery Targeting Human African Trypanosomiasis

Employ the 3-(oxazolo[4,5-b]pyridin-2-yl)anilide scaffold for the development of new treatments for Human African Trypanosomiasis (HAT). The derivative 5 demonstrated exceptional potency (IC50 = 91 nM) and a selectivity index of >700 against T. b. rhodesiense over mammalian cells [2], validating this chemotype as a highly promising and safe starting point for lead optimization in neglected tropical disease programs.

Development of Novel Antimicrobials Against Resistant Pseudomonas aeruginosa

Leverage the oxazolo[4,5-b]pyridine core for the design and synthesis of new antibacterial agents. As evidenced by compound P7, which showed a 2-fold improvement in MIC over gentamicin (8 µg/mL vs. 16 µg/mL) against P. aeruginosa [3], this scaffold can be optimized to address clinically challenging Gram-negative infections where existing therapies are failing.

SAR Studies to Probe FAAH and Antiparasitic Target Engagement

Utilize N-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide as a reference compound or inactive control analog in detailed SAR studies. Its well-defined structure allows for the systematic exploration of how specific substitutions (e.g., aryloxyacetamide addition [1] or anilide modifications [2]) impact potency, selectivity, and physicochemical properties, thereby elucidating the key molecular determinants for target engagement.

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